molecular formula C12H13N3O2 B15379774 2-Amino-5-(2-hydroxybenzyl)-6-methylpyrimidin-4(1h)-one CAS No. 14018-02-1

2-Amino-5-(2-hydroxybenzyl)-6-methylpyrimidin-4(1h)-one

Cat. No.: B15379774
CAS No.: 14018-02-1
M. Wt: 231.25 g/mol
InChI Key: POKRGHSGOKFQOT-UHFFFAOYSA-N
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Description

2-Amino-5-(2-hydroxybenzyl)-6-methylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a central pyrimidine ring substituted with an amino group at position 2, a methyl group at position 6, and a 2-hydroxybenzyl moiety at position 3.

Properties

CAS No.

14018-02-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-amino-5-[(2-hydroxyphenyl)methyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O2/c1-7-9(11(17)15-12(13)14-7)6-8-4-2-3-5-10(8)16/h2-5,16H,6H2,1H3,(H3,13,14,15,17)

InChI Key

POKRGHSGOKFQOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrimidinone Core

The pyrimidinone core is a common scaffold in medicinal and materials chemistry. Key analogs and their substituent-driven differences are summarized below:

Table 1: Substituent Variations and Physical Properties of Pyrimidinone Derivatives
Compound Name Substituent at Position 5 Melting Point (°C) Yield (%) Key Spectral Features (1H NMR, IR) References
2-Amino-5-(4-methoxybenzyl)-6-methylpyrimidin-4(1H)-one 4-Methoxybenzyl Not reported Not reported IR: 3341 (NH), 1718 (C=O), 1057 (C-O-C)
2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one 3-Fluorobenzyl Not reported Not reported Molecular weight: 233.25; CAS: 2270913-31-8
2-Amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one 4-Chlorobenzyl Not reported Not reported Supplier data; potential lipophilicity
2-Amino-5-bromo-6-methylpyrimidin-4(1H)-one Bromo Not reported Not reported CAS: 5794-88-7; higher reactivity
2-Anilino-5-benzyl-6-methylpyrimidin-4(3H)-one Benzyl + anilino (position 2) Not reported Not reported MDL: MFCD08723638; altered solubility

Key Observations :

  • Hydroxy vs.
  • Halogen Substituents: Bromo and chloro analogs (e.g., 2-amino-5-bromo-6-methylpyrimidin-4(1H)-one) exhibit increased electronegativity and steric bulk, which may alter reactivity or metabolic stability .
  • Anilino vs. Amino Groups: Replacement of the amino group with an anilino moiety (as in 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one) introduces aromaticity, affecting π-π stacking and solubility .

Comparison with Thieno[2,3-d]pyrimidinone Derivatives

Thieno-fused pyrimidinones (e.g., compounds 2l, 2m, 2d–2j) exhibit distinct electronic properties due to the fused thiophene ring. For example:

  • Compound 2l : 3,5-Dimethoxyphenylsulfanyl substituent, 83% yield, melting point 151–154°C .
  • Compound 2i : 4-Fluorophenylsulfanyl substituent, 75% yield, melting point 194–196°C .

Key Differences :

  • Sulfanyl vs. Hydroxybenzyl : Sulfanyl groups may confer greater metabolic stability but reduce hydrogen-bonding capacity relative to hydroxybenzyl .

Crystal Structure and Intermolecular Interactions

The perchlorate salt of 2-amino-6-methylpyrimidin-4(1H)-one () reveals stabilization via N–H⋯O and π-π stacking interactions (face-to-face distance: 3.776 Å) . By analogy, the 2-hydroxybenzyl group in the target compound could participate in similar hydrogen-bonding networks, influencing crystallinity and solubility.

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